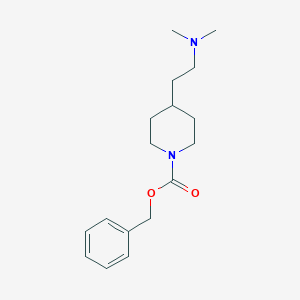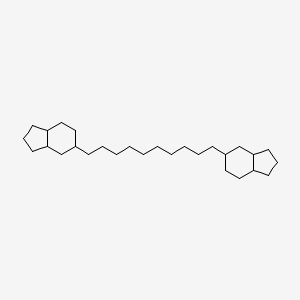
1,10-Di(5'-hexahydroindanyl)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Di(5’-hexahydroindanyl)decane is a complex organic compound with the molecular formula C28H50. It is also known by other names such as 1,10-Di(5’-hexahydroindanyl)decane and 1,10-Di-5-(hexahydroindanyl)decane . This compound is characterized by its unique structure, which includes two hexahydroindanyl groups attached to a decane backbone.
Métodos De Preparación
The synthesis of 1,10-Di(5’-hexahydroindanyl)decane involves multiple steps and specific reaction conditions. One common method includes the use of decane-1,10-diol as a starting material. The synthetic route typically involves the following steps:
Formation of Hexahydroindanyl Groups: The hexahydroindanyl groups are synthesized separately through hydrogenation reactions.
Attachment to Decane Backbone: The hexahydroindanyl groups are then attached to the decane backbone through a series of condensation reactions.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,10-Di(5’-hexahydroindanyl)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,10-Di(5’-hexahydroindanyl)decane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,10-Di(5’-hexahydroindanyl)decane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,10-Di(5’-hexahydroindanyl)decane can be compared with other similar compounds such as:
1,10-Decanediol: This compound has a similar decane backbone but lacks the hexahydroindanyl groups.
Decamethylene glycol: Another related compound with a simpler structure and different functional groups.
The uniqueness of 1,10-Di(5’-hexahydroindanyl)decane lies in its specific structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
55334-71-9 |
|---|---|
Fórmula molecular |
C28H50 |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
5-[10-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)decyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C28H50/c1(3-5-7-11-23-17-19-25-13-9-15-27(25)21-23)2-4-6-8-12-24-18-20-26-14-10-16-28(26)22-24/h23-28H,1-22H2 |
Clave InChI |
SBMVKNOBLWIPAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(CC2C1)CCCCCCCCCCC3CCC4CCCC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


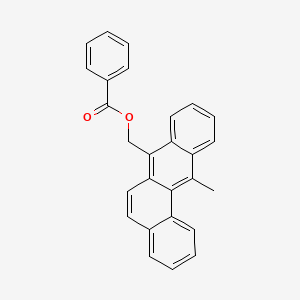


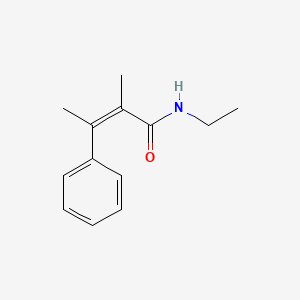
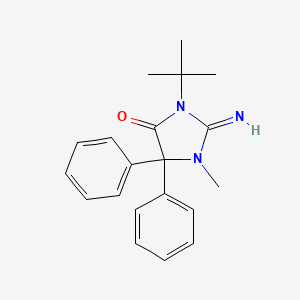
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
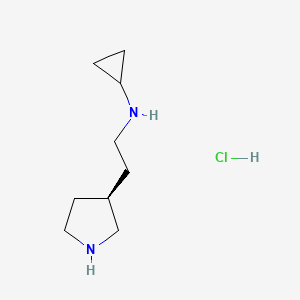
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
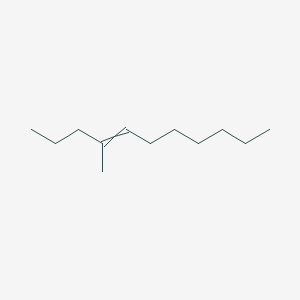
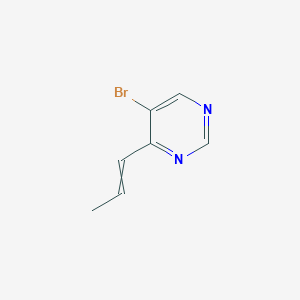
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
